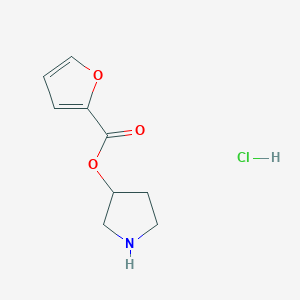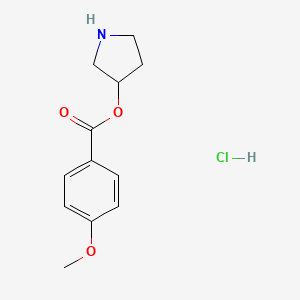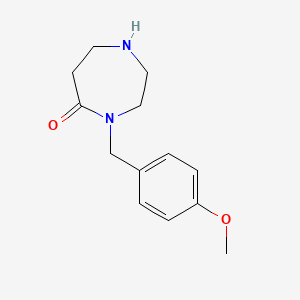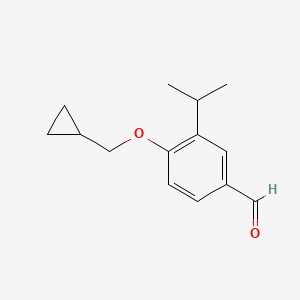
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and hydroxyl functional groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-hydroxyacetophenone. The reaction typically employs bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group.
Major Products
Substitution Products: Various substituted phenyl ethanones.
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Reduced phenyl ethanones.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxyacetophenone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-hydroxyacetophenone: Lacks the bromine atom, affecting its biological activity and synthetic utility.
2-Bromo-5-fluoroacetophenone: Similar structure but with different substitution pattern, leading to distinct chemical behavior.
Uniqueness
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCKGFMOZIFIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


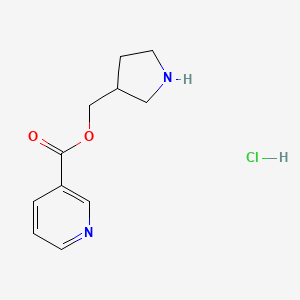

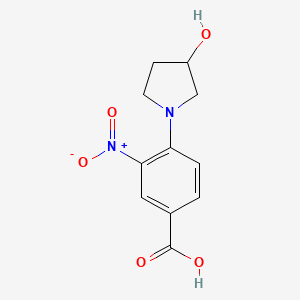

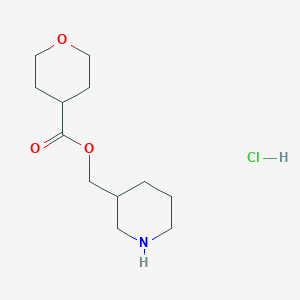
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
